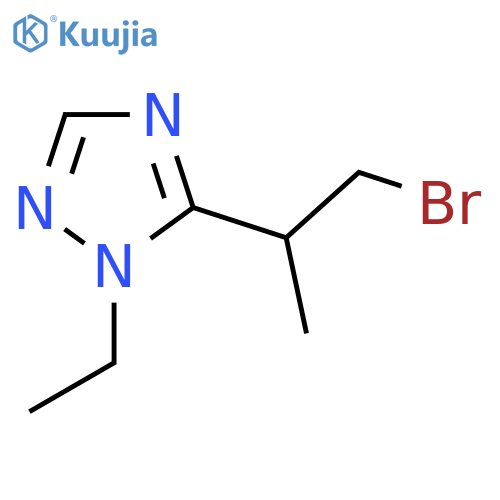

Cas no 2228255-52-3 (5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole)

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole

- EN300-1925698

- 2228255-52-3

-

- インチ: 1S/C7H12BrN3/c1-3-11-7(6(2)4-8)9-5-10-11/h5-6H,3-4H2,1-2H3

- InChIKey: SWSQCPVSTPILRQ-UHFFFAOYSA-N

- SMILES: BrCC(C)C1=NC=NN1CC

計算された属性

- 精确分子量: 217.02146g/mol

- 同位素质量: 217.02146g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 120

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.7Ų

- XLogP3: 1.7

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925698-1g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 1g |

$1442.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-0.1g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 0.1g |

$1269.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-1.0g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 1g |

$1442.0 | 2023-05-23 | ||

| Enamine | EN300-1925698-10.0g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 10g |

$6205.0 | 2023-05-23 | ||

| Enamine | EN300-1925698-0.05g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 0.05g |

$1212.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-5g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 5g |

$4184.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-2.5g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 2.5g |

$2828.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-0.25g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 0.25g |

$1328.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-0.5g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 0.5g |

$1385.0 | 2023-09-17 | ||

| Enamine | EN300-1925698-5.0g |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole |

2228255-52-3 | 5g |

$4184.0 | 2023-05-23 |

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole 関連文献

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazoleに関する追加情報

Professional Introduction to Compound with CAS No. 2228255-52-3 and Product Name: 5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole

Compound with the CAS number 2228255-52-3, specifically identified by the product name 5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent at the 1-position and an ethyl group at the 1-position of the triazole ring introduces unique reactivity and potential applications in medicinal chemistry.

The 5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole structure has garnered attention due to its versatile pharmacological properties. Triazoles are widely recognized for their antimicrobial, antifungal, and anti-inflammatory effects, making them valuable scaffolds in drug discovery. The bromine atom in this compound enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in synthesizing more complex molecules with tailored biological activities.

Recent studies have highlighted the potential of 5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole as a key intermediate in the development of novel therapeutic agents. Researchers have explored its derivatives as inhibitors of various enzymes and receptors involved in metabolic disorders and cancer. The ethyl group at the 1-position of the triazole ring contributes to lipophilicity, which is a critical factor in drug absorption and distribution. This balance between hydrophilicity and lipophilicity makes 5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole an attractive candidate for further pharmacological investigation.

In addition to its role as a building block for drug synthesis, 5-(1-bromopropan-2-yl)-1H-1,2,4-triazole has shown promise in material science applications. The bromine substituent facilitates polymerization reactions, enabling the creation of novel polymeric materials with enhanced thermal stability and mechanical strength. These materials are being explored for use in coatings, adhesives, and advanced composites.

The synthesis of 5-(1-bromopropan-2-yl)-1H-1,2,4-triazole involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the condensation of ethyl bromide with propargylamine to form 3-aminopropyl bromide. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield 5-(1-bromopropan-2-yl)-1H-pyrazole, which undergoes further cyclization to form the final triazole derivative. This synthetic route underscores the compound's versatility as a precursor in organic synthesis.

Advances in computational chemistry have further illuminated the potential of 5-(1-bromopropan-2-yl)-1H-pyrazole derivatives. Molecular modeling studies have predicted their binding affinities to various biological targets, providing insights into their pharmacological mechanisms. These predictions are crucial for designing experiments that optimize drug efficacy while minimizing side effects.

The role of 5-(bromomethyl)pentanone as a precursor in synthesizing this compound is also noteworthy. This ketone participates in nucleophilic addition reactions with various nitrogen-containing reagents, facilitating the formation of complex heterocycles. Its use underscores the importance of multifunctional intermediates in modern synthetic chemistry.

Recent patents have demonstrated innovative applications of derivatives of 5-(bromomethyl)pentanone, including their use as ligands in catalytic systems. These ligands enhance reaction rates and selectivity in cross-coupling processes, making them valuable tools for industrial-scale chemical synthesis.

The broader significance of heterocyclic compounds like triazoles cannot be overstated. They form the backbone of numerous drugs on the market today due to their ability to modulate biological pathways effectively. The structural diversity inherent in triazoles allows chemists to fine-tune their properties for specific therapeutic applications.

In conclusion,5-(bromomethyl)pentanone serves as a critical intermediate in synthesizing biologically active compounds such as 5-(bromomethyl)pentanone derivatives and ultimately 5-(bromomethyl)pentanone-based drugs . Its versatility and reactivity make it indispensable in both academic research and industrial applications . As research continues ,the full potential of these compounds will undoubtedly be realized ,leading to groundbreaking advancements across multiple scientific disciplines .

2228255-52-3 (5-(1-bromopropan-2-yl)-1-ethyl-1H-1,2,4-triazole) Related Products

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

- 1361861-86-0(3-(2,4-Dichlorophenyl)-2,4-difluoropyridine)

- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)

- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)

- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)

- 2171148-82-4((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)

- 2172390-28-0(1-methyl-N-4-(methylsulfanyl)butan-2-yl-2,3-dihydro-1H-indol-5-amine)

- 1024018-70-9(1-(3-Nitro-4-{4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidino}phenyl)-1-ethanone)